5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole
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Overview
Description
5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with iodopropyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole typically involves the iodination of a suitable precursor. One common method is the reaction of 4,7-dimethoxy-1,3-benzodioxole with 1,3-diiodopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodopropyl group can be reduced to form the corresponding propyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding propyl derivative.
Scientific Research Applications
5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functionalized materials for various applications
Mechanism of Action
The mechanism of action of 5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The iodopropyl group can facilitate binding to specific sites, while the methoxy groups may influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole is unique due to the presence of both iodopropyl and methoxy groups on the benzodioxole ring.
Properties
Molecular Formula |
C12H15IO4 |
---|---|
Molecular Weight |
350.15 g/mol |
IUPAC Name |
5-(3-iodopropyl)-4,7-dimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C12H15IO4/c1-14-9-6-8(4-3-5-13)10(15-2)12-11(9)16-7-17-12/h6H,3-5,7H2,1-2H3 |
InChI Key |
RBZUFWFPAQNBQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CCCI)OC)OCO2 |
Origin of Product |
United States |
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